molecular formula C16H18Cl2N4O3S B2919400 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1448125-64-1

2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2919400
CAS No.: 1448125-64-1
M. Wt: 417.31
InChI Key: NWSUVKDWTGSZAT-UHFFFAOYSA-N
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Description

. This compound features a pyrimidinyl group, a morpholinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated to introduce chlorine atoms at the 4 and 6 positions, followed by further reactions to introduce the morpholinyl and benzenesulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzenesulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl alcohols or amines.

  • Substitution: : The chlorine atoms on the pyrimidinyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atoms, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Pyrimidinyl alcohols or amines.

  • Substitution: : Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

  • 2,5-Dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

  • 2,5-Dichloro-N-(4-methyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUVKDWTGSZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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